

Molecular formula and weight of 4-Fluorobenzoylacetonitrile

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Compound of Interest

Compound Name: 4-Fluorobenzoylacetonitrile

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An In-depth Technical Guide to 4-Fluorobenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Fluorobenzoylacetonitrile**, a key chemical intermediate in pharmaceutical and agrochemical research. The document details its chemical properties, synthesis and purification protocols, and its significant role in the development of biologically active compounds.

Core Compound Data

4-Fluorobenzoylacetonitrile, also known by its synonyms 3-Oxo-3-(4-fluorophenyl)propionitrile and 4-Fluorophenacyl cyanide, is a versatile building block in organic synthesis.^{[1][2][3]} Its chemical structure, featuring a fluorinated benzene ring, a ketone, and a nitrile group, imparts unique reactivity that is leveraged in the synthesis of more complex molecules.^{[2][4]}

Table 1: Physicochemical Properties of **4-Fluorobenzoylacetonitrile**

Property	Value	References
Molecular Formula	C ₉ H ₆ FNO	[1] [2] [3]
Molecular Weight	163.15 g/mol	[1] [2] [3]
CAS Number	4640-67-9	[1] [2]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	80-88 °C	[1] [2]
Purity	≥ 97% (HPLC/GC)	[1] [2] [5]
Storage	Room temperature, recommended <15°C in a cool, dark place	[1] [5]

Table 2: Safety Information for **4-Fluorobenzoylacetone**

Hazard Statement	Precautionary Statement
H302: Harmful if swallowed	P261: Avoid breathing dust/fume/gas/mist/vapors/spray
H315: Causes skin irritation	P264: Wash skin thoroughly after handling
H319: Causes serious eye irritation	P270: Do not eat, drink or smoke when using this product
H335: May cause respiratory irritation	P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell
P302 + P352: IF ON SKIN: Wash with plenty of water	
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing	

This data is compiled from safety data sheets and should be used for informational purposes. Always consult the specific SDS for complete safety information.[\[2\]](#)[\[5\]](#)

Experimental Protocols

Detailed methodologies for the synthesis and purification of **4-Fluorobenzoylacetonitrile** are crucial for its application in research and development. Below are representative experimental protocols.

Several synthetic routes to **4-Fluorobenzoylacetonitrile** have been reported, with variations in reagents, solvents, and reaction conditions. A common method involves the condensation of a fluorinated benzoic acid derivative with acetonitrile.

Protocol 1: Synthesis from Methyl 4-fluorobenzoate and Acetonitrile[\[1\]](#)

- Reaction Setup: To a reactor, add methyl 4-fluorobenzoate (1.0 eq), toluene, and acetonitrile (5.9 eq).
- Cooling: Cool the reaction mixture to a temperature between -5 and 0 °C.
- Base Addition: Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS, 2.0 eq) while maintaining the internal temperature between -5 and +5 °C.
- Quenching: After the reaction is complete, quench the reaction mixture by adding dilute hydrochloric acid, keeping the temperature between -5 and +25 °C, until the pH is below 5.
- Work-up: Separate the organic and aqueous layers. The organic layer contains the crude product.

Protocol 2: Synthesis from Malononitrile and Fluorobenzene[\[6\]](#)

- Reaction Setup: Dissolve malononitrile (1.0 eq) in a suitable solvent such as chloroform.
- Reagent Addition: Add fluorobenzene (1.2-2.0 eq) and trifluoromethanesulfonic acid (1.1-1.5 eq).
- Reaction Conditions: Heat the mixture to 80 °C and maintain for 12 hours.

- Quenching: Pour the reaction mixture into ice water to quench the reaction.
- Extraction: Separate the organic phase and extract the aqueous phase with dichloromethane. Combine the organic phases to obtain the crude product.

Purification is critical to obtain high-purity material suitable for pharmaceutical applications. Recrystallization is a commonly employed method.

Protocol: Recrystallization[1][6]

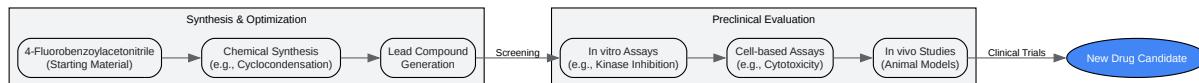
- Dissolution: Dissolve the crude **4-Fluorobenzoylacetone** in a minimal amount of a suitable hot solvent, such as a mixture of toluene and n-heptane or an alcohol.[1][6]
- Crystallization: Cool the solution to induce crystallization. For the toluene/n-heptane system, cooling to 50-55 °C followed by the addition of n-heptane can initiate precipitation.[1] For alcohol-based recrystallization, cooling to 0-10 °C is effective.[6]
- Isolation: Isolate the solid product by filtration.
- Washing: Wash the filtered crystals with a cold solvent, such as n-heptane, to remove residual impurities.[1]
- Drying: Dry the purified product under vacuum at 40-45 °C to yield high-purity **4-Fluorobenzoylacetone**.[1]

Applications in Drug Discovery and Development

4-Fluorobenzoylacetone is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.[7][8]

A notable application is in the synthesis of Blonanserin, an antipsychotic drug that acts as a serotonin 5-HT2 and dopamine D2 receptor antagonist.[1] Furthermore, it is used in the preparation of pyrazolopyrimidines with potential antimicrobial and antioxidant activities.[1] Derivatives of similar fluoro-substituted acrylonitrile compounds have been investigated as microtubule-destabilizing agents for cancer therapy.[9][10]

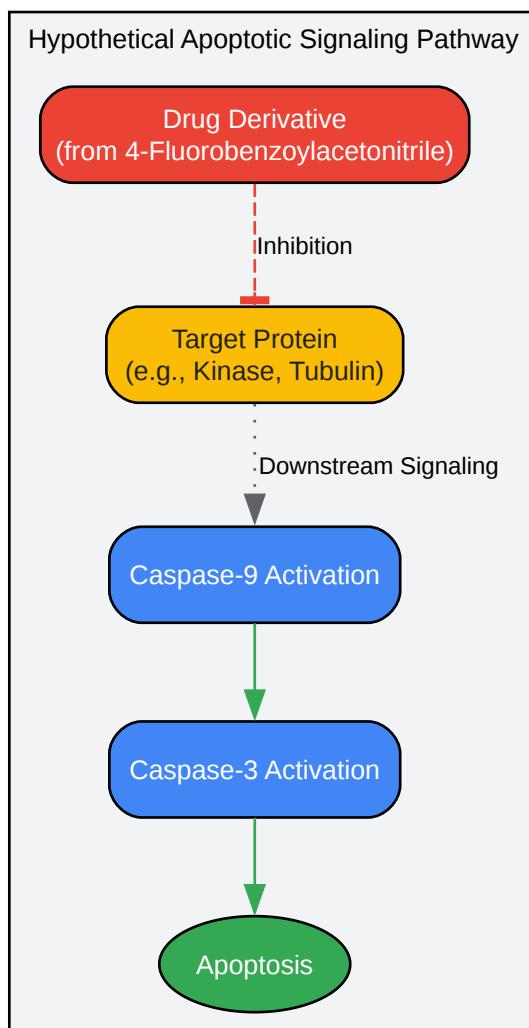
The following diagram illustrates a typical workflow where **4-Fluorobenzoylacetonitrile** is utilized as a key building block.



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Figure 1. Drug discovery workflow utilizing **4-Fluorobenzoylacetonitrile**.

While **4-Fluorobenzoylacetonitrile** itself is an intermediate, its derivatives have shown biological activity. For instance, fluoroaryl-substituted compounds have been investigated for their anticancer properties, which often involve the modulation of key signaling pathways.[\[11\]](#) The diagram below depicts a hypothetical signaling pathway that could be targeted by a drug candidate derived from this scaffold, leading to apoptosis in cancer cells.



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Figure 2. Hypothetical signaling pathway targeted by a drug derivative.

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